

Exploring the Structure-Activity Relationship of FR901464: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of **FR901464**, a potent natural product that functions as a spliceosome inhibitor. Through a comprehensive review of published data, this document summarizes the key structural features of **FR901464** and its analogs that govern their biological activity. Detailed experimental protocols for key assays, quantitative data on the activity of various analogs, and visualizations of the underlying molecular mechanisms are presented to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction

FR901464 is a natural product isolated from Pseudomonas sp. that has demonstrated potent antitumor activity.[1] Its unique mechanism of action involves the inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[2] Specifically, FR901464 and its analogs bind to the SF3b complex, a core component of the U2 snRNP, thereby arresting spliceosome assembly and inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The remarkable potency and novel mechanism of FR901464 have spurred significant interest in its development as a potential anticancer therapeutic and as a chemical probe to study the intricate process of RNA splicing.

This guide delves into the critical structural motifs of the **FR901464** core that are essential for its biological activity. By examining the data from various synthetic analogs, we aim to provide a clear understanding of the SAR of this fascinating molecule.



Quantitative Biological Activity of FR901464 and Analogs

The antiproliferative activity of **FR901464** and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies.

Compound	Cell Line	GI50 (nM)	IC50 (nM)	Reference
FR901464	MCF-7 (Breast)	1.1	1.8	[1][2]
A549 (Lung)	-	1.3	[2]	
HCT116 (Colon)	-	0.61	[2]	
SW480 (Colon)	-	1.0	[2]	_
P388 (Murine Leukemia)	-	3.3	[2]	
Multiple Cancer Cell Lines	-	0.6 - 3.4	[4]	
Meayamycin	MCF-7 (Breast)	0.01	-	[1]
Spliceostatin A	In vitro splicing	-	10	[5]
FR901464 Diastereomers (47, 49, 50)	In vitro splicing	-	1000 - 1500	[5]
FR901464 Diastereomers (48, 51, 52)	In vitro splicing	-	10000 - 35000	[5]
2'-Me meayamycin D	Multiple Cancer Cell Lines	127 - 240	-	[6]

Experimental Protocols



Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

- 96-well cell culture plates
- · Cancer cell line of interest
- · Complete culture medium
- FR901464 or analog stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.
- Remove the existing medium from the wells and add 100 μL of the prepared drug dilutions or vehicle control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.



- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

In Vitro Splicing Assay

This assay evaluates the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

- Synthetic 32P-labeled pre-mRNA substrate
- HeLa cell nuclear extract
- ATP
- Test compound (FR901464 or analog)
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
- Phosphorimager

Procedure:

- Set up splicing reactions containing the 32P-labeled pre-mRNA substrate, HeLa cell nuclear extract, and ATP.
- Add the test compound at various concentrations to the reactions. A control reaction with DMSO should be included.
- Incubate the reactions at 30°C for a specified time to allow for splicing to occur.
- Stop the reactions and isolate the RNA products.

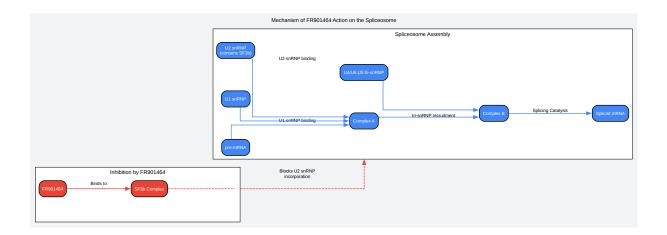


- Separate the pre-mRNA, splicing intermediates, and mRNA product by denaturing PAGE.
- Visualize the radiolabeled RNA species using a phosphorimager.
- Quantify the amount of pre-mRNA and mRNA to determine the splicing efficiency and calculate the IC50 value for splicing inhibition.[5]

Visualizing the Molecular Landscape Mechanism of Action: Spliceosome Inhibition

FR901464 exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. The molecule binds to the SF3b complex, a critical component of the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron. This binding event stalls the assembly of the spliceosome at an early stage, preventing the subsequent catalytic steps of splicing. The accumulation of unspliced pre-mRNAs and the subsequent disruption of protein synthesis ultimately lead to cell cycle arrest and apoptosis.





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Caption: **FR901464** binds to the SF3b complex, inhibiting U2 snRNP incorporation and stalling spliceosome assembly at Complex A.

Cellular Consequences of Spliceosome Inhibition

The inhibition of pre-mRNA splicing by **FR901464** has profound downstream effects on cellular processes. The accumulation of unspliced pre-mRNAs and the resulting deficit of mature mRNAs for essential proteins trigger a cellular stress response. This leads to the activation of

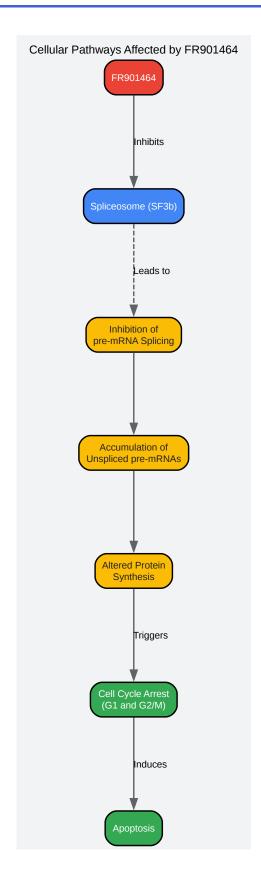






cell cycle checkpoints, primarily causing arrest at the G1 and G2/M phases. Prolonged cell cycle arrest and the inability to produce proteins necessary for survival ultimately activate the apoptotic cascade, leading to programmed cell death.





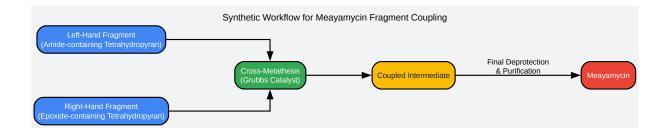
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Caption: Inhibition of the spliceosome by **FR901464** leads to downstream effects including cell cycle arrest and apoptosis.

Experimental Workflow: Synthesis of Meayamycin

The total synthesis of meayamycin, a potent analog of **FR901464**, is a complex multi-step process. The following diagram outlines a key fragment coupling strategy, highlighting the convergent nature of the synthesis.



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Caption: A convergent cross-metathesis reaction is a key step in the total synthesis of meayamycin.

Conclusion

The structure-activity relationship of **FR901464** is a rich and evolving field of study. The data presented in this guide highlight the critical importance of the core tetrahydropyran rings and the epoxide functionality for potent spliceosome inhibition. The development of synthetic analogs like meayamycin has demonstrated that modifications to the **FR901464** scaffold can lead to improved stability and even greater potency. The detailed experimental protocols and mechanistic diagrams provided herein are intended to facilitate further research into this promising class of anticancer agents. A deeper understanding of the SAR of **FR901464** will undoubtedly pave the way for the design and synthesis of novel spliceosome inhibitors with enhanced therapeutic potential.



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